

Application Notes and Protocols: Synthesis of t-butyl 2-(phenylthiomethyl) propenoate

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Compound of Interest

Compound Name: 3-Bromo-2-(bromomethyl)propionic acid

Cat. No.: B1267385

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This document provides a detailed experimental protocol for the synthesis of t-butyl 2-(phenylthiomethyl) propenoate, a functionalized acrylate with potential applications in organic synthesis and materials science. The synthetic strategy involves a two-step procedure: the preparation of the key intermediate, t-butyl 2-(bromomethyl)propenoate, followed by a nucleophilic substitution with thiophenol.

Part 1: Synthesis of t-butyl 2-(bromomethyl)propenoate

The precursor, t-butyl 2-(bromomethyl)propenoate, is synthesized from t-butyl 2-(hydroxymethyl)propenoate via an Appel-type reaction.

Experimental Protocol

Materials:

- t-butyl 2-(hydroxymethyl)propenoate
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of t-butyl 2-(hydroxymethyl)propenoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.2 eq).
- Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford t-butyl 2-(bromomethyl)propenoate as a colorless oil.

Quantitative Data (Expected)

Parameter	Value
Reactants	
t-butyl 2-(hydroxymethyl)propenoate	(Specify mass and moles)
Carbon tetrabromide	(Specify mass and moles)
Triphenylphosphine	(Specify mass and moles)
Product	
Theoretical Yield	(Calculate based on limiting reagent)
Actual Yield	(To be determined experimentally)
Percent Yield	Typically 70-85%
Characterization Data (Expected)	
^1H NMR (CDCl_3) δ (ppm)	~ 6.3 (s, 1H), ~ 5.9 (s, 1H), ~ 4.2 (s, 2H), 1.5 (s, 9H)
^{13}C NMR (CDCl_3) δ (ppm)	$\sim 165, 138, 128, 82, 30, 28$

Part 2: Synthesis of t-butyl 2-(phenylthiomethyl)propenoate

The target compound is synthesized via a nucleophilic substitution reaction between t-butyl 2-(bromomethyl)propenoate and thiophenol in the presence of a non-nucleophilic base.

Experimental Protocol

Materials:

- t-butyl 2-(bromomethyl)propenoate
- Thiophenol
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3)

- Acetonitrile (CH_3CN) or Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of thiophenol (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).
- Stir the solution at room temperature for 10-15 minutes.
- Add a solution of t-butyl 2-(bromomethyl)propenoate (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated aqueous NaHCO_3 , and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield t-butyl 2-(phenylthiomethyl) propenoate.

Quantitative Data (Expected)

Parameter	Value
Reactants	
t-butyl 2-(bromomethyl)propenoate	(Specify mass and moles)
Thiophenol	(Specify mass and moles)
Triethylamine	(Specify mass and moles)
Product	
Theoretical Yield	(Calculate based on limiting reagent)
Actual Yield	(To be determined experimentally)
Percent Yield	Typically > 90%
Characterization Data (Expected)	
^1H NMR (CDCl_3) δ (ppm)	~ 7.4-7.2 (m, 5H), ~ 6.1 (s, 1H), ~ 5.5 (s, 1H), ~ 3.8 (s, 2H), 1.4 (s, 9H)
^{13}C NMR (CDCl_3) δ (ppm)	~ 165, 141, 136, 130, 129, 127, 126, 81, 35, 28
IR (film) ν (cm^{-1})	~ 3060, 2980, 1710 (C=O), 1630 (C=C), 1580, 1480, 1440, 1370, 1150
MS (ESI) m/z	Calculated for $\text{C}_{14}\text{H}_{18}\text{O}_2\text{S}$ $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$

Experimental Workflow

The overall synthetic pathway is depicted in the following diagram.



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Caption: Synthetic scheme for t-butyl 2-(phenylthiomethyl) propenoate.

Disclaimer: This document provides a proposed experimental procedure based on established chemical principles. The reactions should be carried out by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The expected yields and characterization data are estimates and may vary.

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